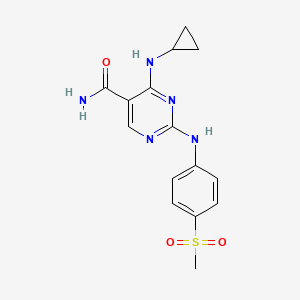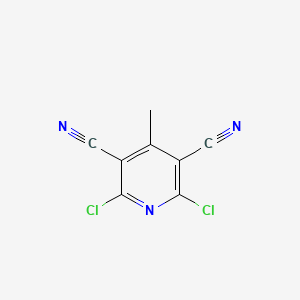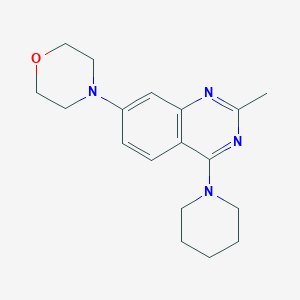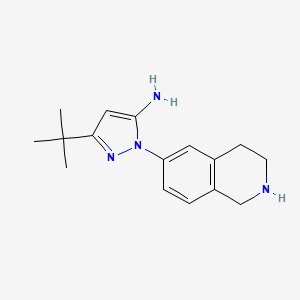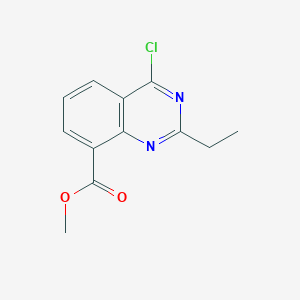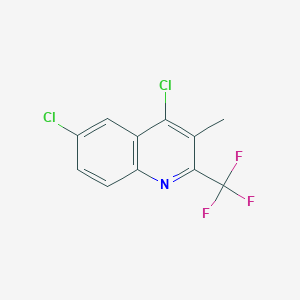
4,6-Dichloro-3-methyl-2-(trifluoromethyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dichloro-3-methyl-2-(trifluoromethyl)quinoline is an organic compound with the molecular formula C10H4Cl2F3N. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. The presence of chlorine and trifluoromethyl groups in its structure enhances its chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-3-methyl-2-(trifluoromethyl)quinoline typically involves multi-step reactions. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,3-dichloroquinoline with acetyl fluoride or hydrogen fluoride in the presence of a catalyst can yield the desired compound . The reaction conditions often include heating and the use of solvents like benzene .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dichloro-3-methyl-2-(trifluoromethyl)quinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Cross-Coupling Reactions: It can participate in Suzuki–Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki–Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of the quinoline derivative with an arylboronic acid .
Aplicaciones Científicas De Investigación
4,6-Dichloro-3-methyl-2-(trifluoromethyl)quinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Mecanismo De Acción
The mechanism of action of 4,6-Dichloro-3-methyl-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. The presence of chlorine and trifluoromethyl groups enhances its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and biological context .
Comparación Con Compuestos Similares
Similar Compounds
- 4,6-Dichloro-2-(trifluoromethyl)quinoline
- 4,7-Dichloro-2-(trifluoromethyl)quinoline
- 4,8-Dichloro-2-(trifluoromethyl)quinoline
Uniqueness
4,6-Dichloro-3-methyl-2-(trifluoromethyl)quinoline is unique due to the presence of a methyl group at the 3-position, which can influence its chemical reactivity and biological activity compared to other similar compounds. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications .
Propiedades
Fórmula molecular |
C11H6Cl2F3N |
|---|---|
Peso molecular |
280.07 g/mol |
Nombre IUPAC |
4,6-dichloro-3-methyl-2-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C11H6Cl2F3N/c1-5-9(13)7-4-6(12)2-3-8(7)17-10(5)11(14,15)16/h2-4H,1H3 |
Clave InChI |
AOHMQJVHDCGEQS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(C=CC(=C2)Cl)N=C1C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(7,8-dihydro-5H-1,6-naphthyridin-6-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13879174.png)
![ethyl N-[2-amino-4-(pyridin-3-ylmethoxy)phenyl]carbamate](/img/structure/B13879176.png)
